![molecular formula C19H17N5O B2643092 6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-30-1](/img/structure/B2643092.png)
6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
The compound “6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a complex organic molecule. It contains a triazolo[4,5-d]pyrimidin-7-one core, which is a type of heterocyclic compound. This core is substituted with a 2-methylbenzyl group at the 6-position and a p-tolyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo[4,5-d]pyrimidin-7-one core with a 2-methylbenzyl group and a p-tolyl group attached. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the triazolo[4,5-d]pyrimidin-7-one core and the substituent groups. The electron-donating or withdrawing nature of these groups could affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Pharmacological Applications of Related Compounds
Preclinical Pharmacology and Pharmacokinetics : A study by Garner et al. (2015) on CERC-301, a compound related in class, demonstrates the importance of understanding the pharmacodynamic and pharmacokinetic properties for clinical trial dose selection in major depressive disorder treatments. This reflects the broader application of triazolopyrimidine derivatives in modulating neurotransmitter receptors for therapeutic purposes (Garner et al., 2015).
Chemical Exposure and Health Risks : Research by Hnizdo et al. (2004) on the effects of chemical exposure, including triazole derivatives, highlights the occupational health implications and the need for understanding the toxicological profiles of such compounds. It underlines the importance of studying the health impacts of exposure to these chemicals in various settings (Hnizdo et al., 2004).
Neoplastic Disease and Gout Treatment : Allopurinol, a pyrazolopyrimidine derivative, is extensively studied for its efficacy in reducing hyperuricemia and preventing uric acid nephropathy, demonstrating the role of related compounds in managing gout and neoplastic diseases (Krakoff & Murphy, 1968).
Exposure to Environmental Chemicals : Watkins et al. (2015) explored how exposure to phenols and parabens, compounds with some structural similarity to the triazolopyrimidinones, could be linked to oxidative stress and inflammation, indicating a broader environmental and health monitoring perspective for chemically related substances (Watkins et al., 2015).
Metabolism and Therapeutic Effects : Studies on allopurinol and its inhibition of xanthine oxidase provide insights into the metabolism and therapeutic effects of pyrazolopyrimidine compounds, highlighting their significance in treating conditions associated with uric acid metabolism (Elion, Kovensky, & Hitchings, 1966).
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-7-9-16(10-8-13)24-18-17(21-22-24)19(25)23(12-20-18)11-15-6-4-3-5-14(15)2/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBSUNNXNXZCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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